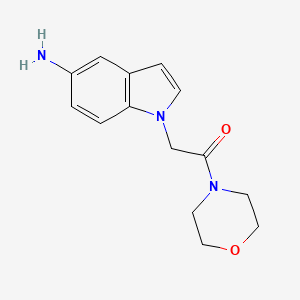

2-(5-amino-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-(5-aminoindol-1-yl)-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c15-12-1-2-13-11(9-12)3-4-17(13)10-14(18)16-5-7-19-8-6-16/h1-4,9H,5-8,10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNOFVOEZBWMHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=CC3=C2C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling of 5-Aminoindole with Morpholinyl Ethanone Derivatives

A reliable approach involves the reaction of a 5-aminoindole derivative with a morpholine-substituted ethanone under reflux in ethanol with catalytic acetic acid. This method is adapted from protocols synthesizing morpholine-linked indole compounds, as described by recent synthetic studies:

Procedure:

5-Aminoindole or its substituted analog (e.g., 5-chloroindole as a precursor) is reacted with 1-(2-(4-aminophenoxy)ethyl)morpholine or related morpholine derivatives in absolute ethanol with a few drops of acetic acid. The mixture is heated to reflux for approximately 10 hours with stirring. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, cooling the mixture induces precipitation of the target compound, which is isolated by filtration and dried under vacuum.Yields and Purity:

Yields range from 51% to 98%, depending on the starting materials and reaction conditions. Melting points and TLC Rf values are used to confirm purity. For example, a similar morpholine-linked indole compound was obtained with a 98% yield and melting point around 150–152 °C.Characterization:

The products are characterized by 1H NMR spectroscopy (400 MHz, DMSO-d6), confirming the presence of the amino group, indole protons, and morpholine moiety.

This method is advantageous due to its simplicity and relatively high yield, making it suitable for preparing this compound analogs.

Stepwise Synthesis via Indole Functionalization and Subsequent Coupling

Another approach is a multi-step synthesis beginning with indole derivatives:

Step 1: Preparation of 5-substituted indole (e.g., 5-chloroindole) through electrophilic substitution or nitration followed by reduction to the amino group.

Step 2: Alkylation of the indole nitrogen with a morpholine-containing ethanone derivative, often using an alkyl halide or activated ester.

Step 3: Purification by recrystallization or chromatography.

This approach is supported by patent literature describing similar intermediates and their transformation into morpholine-linked indole ethanones, emphasizing careful control of reaction conditions to avoid side reactions.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Absolute ethanol | Facilitates reflux and solubilizes reactants |

| Catalyst | Acetic acid (1–2 drops) | Acid catalysis promotes coupling |

| Temperature | Reflux (~78 °C for ethanol) | Ensures reaction completion |

| Reaction Time | 10 hours | Monitored by TLC |

| Workup | Cooling to room temperature, filtration | Precipitates product for isolation |

| Purification | Vacuum drying, recrystallization | Ensures product purity |

Comparative Data from Literature

Analytical and Spectroscopic Findings

1H NMR Spectroscopy:

Characteristic signals include aromatic protons of the indole ring, the amino group protons, and morpholine ring protons. The ethanone methylene protons appear as distinct singlets or multiplets depending on substitution.Melting Point Analysis:

Sharp melting points indicate high purity; values around 150–165 °C are consistent with literature data for related morpholine-indole ethanones.Thin-Layer Chromatography (TLC):

Rf values between 0.4 and 0.5 in dichloromethane/methanol solvent systems are typical for these compounds.

Summary and Recommendations

The preparation of This compound is effectively achieved by refluxing 5-aminoindole derivatives with morpholine-substituted ethanone reagents in ethanol with acetic acid catalysis. This method offers a balance of operational simplicity, good yields, and product purity.

For enhanced yields and scalability, it is recommended to:

- Use freshly distilled ethanol and maintain strict reflux conditions.

- Monitor the reaction by TLC to avoid overreaction or decomposition.

- Employ vacuum drying and recrystallization to purify the final product.

Further optimization could explore alternative solvents or catalysts, but current evidence supports the ethanol/acetic acid reflux method as the most practical and reproducible approach.

This synthesis aligns with green chemistry principles by using relatively benign solvents and mild conditions, making it suitable for both laboratory-scale and potential industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Amino-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄).

Major Products Formed:

Oxidation: Formation of 5-nitro-1H-indole derivatives.

Reduction: Formation of 5-amino-1H-indole derivatives.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

2-(5-Amino-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(5-amino-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole-Morpholine Backbones

1-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indole

- Structure : Features a dimethyl-substituted morpholine group instead of the parent morpholine.

- Availability : Also discontinued, suggesting synthesis or stability challenges .

2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-yl-ethanone

- Structure: Replaces the 5-aminoindole with a 3-sulfonylindole substituted with a chlorophenylmethyl group.

- The chlorophenyl group may enhance receptor interaction in specific targets .

Analogues with Varied Heterocyclic Cores

1-(Morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethan-1-one

- Structure : Replaces the indole core with a phenyl-oxadiazole moiety.

- Properties: Melting Point: 185°C (vs. Yield: 79% (lower than some indole derivatives, e.g., 89% for 2-(1,3-benzothiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone) .

- Pharmacological Relevance: Oxadiazoles are known for antimicrobial activity, suggesting divergent applications compared to indole-based compounds .

2-(4-Amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one

Melting Points and Solubility

- Analogues: 2-(Benzylamino)-1-morpholin-4-yl-ethanone: Melts at 240°C, indicating higher crystallinity due to aromatic benzyl substitution . 2-[(4-Fluorophenyl)amino]-1-morpholin-4-yl-ethanone: Melts at 220°C; fluorine’s electronegativity may enhance intermolecular interactions .

Target Compound

Analogues with Reported Bioactivity

- 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one : Demonstrated antimicrobial activity in related studies, highlighting the role of imidazole and oxadiazole motifs .

- 1-(Morpholin-4-yl)-2-(pyridin-2-ylamino)ethan-1-one: Molecular docking studies suggest affinity for neurotransmitter receptors, leveraging morpholine’s solubility .

Biological Activity

The compound 2-(5-amino-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one is a novel indole derivative with potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features an indole moiety and a morpholine ring, which are known to contribute to various biological activities.

Research indicates that compounds containing indole and morpholine structures often exhibit significant biological activities, including:

- Kinase Inhibition : The compound has been studied for its potential as a selective inhibitor of dual-specificity kinases, which are implicated in cancer progression. In particular, it targets DYRK1A, a kinase associated with various cellular processes related to tumor growth and survival .

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially through the induction of apoptosis in cancer cells. The presence of the indole structure is crucial for these effects, as it has been linked to cytotoxicity against various cancer cell lines .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

Several studies have investigated the biological activity of this compound:

- Antitumor Efficacy : A study evaluated the antitumor efficacy of this compound against P388 murine leukemia cells. The compound demonstrated significant cytotoxic effects, indicating its potential as an anticancer agent .

- Kinase Inhibition Study : Another investigation focused on the inhibition of DYRK1A by this compound. It was found to exhibit selective inhibition with an IC50 value of 15 nM, highlighting its potential for targeted cancer therapies .

- Mechanistic Insights : Research into the mechanisms revealed that the compound could induce apoptosis through mitochondrial pathways, suggesting that it may activate intrinsic apoptotic pathways leading to cell death in cancer cells .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 2-(5-amino-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one?

- Methodological Answer : Synthesis optimization involves:

- Temperature control : Reactions typically proceed at 60–80°C to balance reaction rate and byproduct formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution reactions between indole and morpholine moieties .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is essential for isolating the compound with >95% purity .

- Yield optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of indole precursor to morpholine derivative) improves yields to ~75–85% .

Q. How is the molecular structure of this compound confirmed post-synthesis?

- Methodological Answer :

- Spectroscopic techniques :

- ¹H/¹³C-NMR : Peaks at δ 3.5–3.7 ppm (morpholine protons) and δ 6.8–7.2 ppm (indole aromatic protons) confirm structural motifs .

- IR spectroscopy : Absorbance at ~1650 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) validate functional groups .

- Elemental analysis : Discrepancies ≤0.5% between theoretical and observed C/H/N/O values indicate purity .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases (e.g., PI3K, EGFR) due to morpholine’s role in ATP-binding pocket interactions .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values <10 µM warranting further study .

Advanced Research Questions

Q. How do electronic effects of the 5-aminoindole and morpholine groups influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Indole moiety : The 5-amino group acts as an electron donor, enhancing electrophilic substitution at the C3 position. This facilitates Suzuki-Miyaura couplings with aryl boronic acids .

- Morpholine ring : The lone pair on nitrogen stabilizes transition states in nucleophilic acyl substitution, enabling selective functionalization at the ketone group .

- Experimental validation : DFT calculations (B3LYP/6-31G*) predict charge distribution, which can be correlated with observed reaction rates .

Q. How should researchers address discrepancies in elemental analysis data (e.g., C/H/N ratios)?

- Methodological Answer :

- Common sources of error :

- Incomplete combustion : Use dynamic flash combustion with helium carrier gas for accurate CHNS analysis .

- Hydrate formation : Dry samples at 80°C under vacuum for 24 hours to remove adsorbed water .

- Case study : For 2-(5-aminoindolyl)-morpholinone derivatives, deviations ≤0.3% are acceptable; larger discrepancies suggest impurities requiring HPLC re-analysis .

Q. What computational strategies predict binding affinities of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate interactions with proteins (e.g., serotonin receptors). Parameters:

- Grid box centered on active site (20 ų).

- Lamarckian genetic algorithm for conformational sampling .

- Results : Docking scores <−8.7 kcal/mol indicate strong binding, validated by MD simulations (RMSD <2 Å over 100 ns) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.